molecular formula C12H17NO2 B10841555 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran

Katalognummer B10841555
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: SUAFTJAVJHXARK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an aminomethyl group and a p-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-diformylfuran with hydroxylamine, followed by hydrogenation reduction to generate the desired compound . This method utilizes hydroxylamine as a nitrogen source and hydrogen as a reducing agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically involves steps such as nucleophilic substitution, hydrogenation, and purification to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

[5-(4-methoxyphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C12H17NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-5,11-12H,6-8,13H2,1H3

InChI-Schlüssel

SUAFTJAVJHXARK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CCC(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.